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Compound of Interest

Compound Name: 7-methoxy-2-methyl-1H-indole
CAS No.: 53512-46-2
Cat. No.: B1593696
Get Quote
. J

CAS Registry Number: 53512-46-2 Molecular Formula: C10H1:NO Molecular Weight: 161.20
g/mol [1][2][3]

Executive Summary

7-Methoxy-2-methyl-1H-indole represents a specialized subclass of the indole heterocycle,
distinguished by the electron-donating methoxy group at the 7-position and a steric/metabolic
block at the 2-position.[1][2] Unlike its more common 5-methoxy isomer (a melatonin
precursor), the 7-methoxy variant serves as a critical probe for examining the steric tolerance of
binding pockets in GPCRs (specifically melatonin MT1/MT2 and serotonin 5-HT receptors) and
nuclear receptors like the Aryl Hydrocarbon Receptor (AhR).[1][2] This guide details its
physicochemical profile, overcoming the specific synthetic challenges associated with ortho-
substituted hydrazines, and its application in medicinal chemistry.[2]

Physicochemical Profile

The introduction of the methyl group at C2 significantly enhances the stability of the indole core
against oxidative degradation compared to the parent 7-methoxyindole.[3]
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Property

Value | Description

Technical Note

Appearance

Off-white to tan crystalline solid

Darkens upon exposure to
light/air (oxidation to
indolenines).[1][2][3]

Solubility

DMSO, DMF, DCM, Methanol

Poor water solubility due to
lipophilic 2-Me and 7-OMe
groups.[1][2]

pKa (NH)

~17 (Estimated)

The 7-OMe group increases

electron density, making the

NH proton slightly less acidic
than unsubstituted indole.

LogP

~2.8 (Predicted)

Suitable for CNS penetration;
higher lipophilicity than 5-
methoxy isomers.[1][2][3]

Critical for binding site

H-Bond Donors 1 (Indole NH) anchoring (e.g., Serine
residues).[2][3]
The 7-OMe oxygen often acts
H-Bond Acceptors 2 (N, OMe) as an intramolecular acceptor

or steric clash point.[1][2]

Synthetic Architecture: The Fischer Indole

Challenge

Synthesizing 7-substituted indoles via the Fischer Indole Synthesis is notoriously more difficult

than 5- or 6-substituted isomers due to the steric hindrance at the ortho position of the

hydrazone intermediate.[1][2]

Mechanistic Pathway & Protocol

The synthesis typically utilizes (2-methoxyphenyl)hydrazine and acetone (or an acetone

equivalent like ethyl acetoacetate followed by decarboxylation).[3]
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Critical Control Point: The cyclization step involves a [3,3]-sigmatropic rearrangement.[3] In
ortho-substituted hydrazones, the rearrangement can theoretically occur at the substituted
carbon (leading to elimination or migration) or the unsubstituted carbon. To favor the formation
of 7-methoxy-2-methylindole (unsubstituted carbon attack), mild Lewis acids (ZnClz) or
Polyphosphoric Acid (PPA) are superior to harsh mineral acids (H2SOa), which promote
polymerization.[1][2]

Experimental Protocol (PPA Method)

e Hydrazone Formation: Dissolve (2-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and
acetone (1.2 eq) in ethanol. Stir at room temperature for 2 hours. Evaporate solvent to
isolate the hydrazone oil.[3]

e Cyclization: Add the crude hydrazone to Polyphosphoric Acid (PPA) pre-heated to 80°C.

o Temperature Control: Slowly raise temperature to 100-110°C. Warning: Exotherms can lead
to tar formation.[3] Monitor via TLC.

¢ Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring.
Neutralize with NaOH to pH 8.[3]

o Purification: Extract with Ethyl Acetate. The crude product is often dark; purify via silica gel
flash chromatography (Hexanes:EtOAc gradient) to yield the off-white solid.[3]

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the critical decision node regarding
acid catalyst selection.
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Caption: Pathway selectivity in Fischer Indole Synthesis for 7-substituted indoles. Selection of
mild acid catalysts (PPA) minimizes side reactions.

Spectroscopic Characterization (Predicted)

Verification of the 7-methoxy-2-methyl structure relies on distinguishing it from the 5-methoxy
isomer.[1][2][3] The NMR signals are distinct due to the shielding/deshielding patterns of the
methoxy group.
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. e . Causality/Inter
Nucleus Shift (60 ppm) Multiplicity Assignment .
pretation

Exchangeable

1H ~8.0-8.5 Broad Singlet NH (1) ith D20.[1][2][3]
Wi 20.

Deshielded
H ~7.0-7.2 Doublet (d) C4-H relative to C5/C6.

[1](21(3]

Pseudo-triplet
] due to ortho-
H ~6.9-7.0 Triplet (t) C5-H ] ]
coupling with C4

and C6.[1][2][3]

Shielded by the
ortho-methoxy
group at C7.[1][2]
[3]

H ~6.6 - 6.7 Doublet (d) C6-H

Characteristic
1H ~3.95 Singlet (s) O-CHs (7) methoxy singlet.
[1](2][3]

Methyl group on
H ~2.40 Singlet (s) C-CHs (2) the pyrrole ring.
[3]

Ipso-carbon
attached to

13C ~146.0 Quaternary C7 oxygen (highly
deshielded).[1][2]
[3]

Alpha-carbon of

13C ~135.0 Quaternary Cc2 )
the indole.[3]

Differentiation Note: In the 5-methoxy isomer, the aromatic region shows a characteristic "split"
pattern with a singlet-like signal for the C4 proton (meta to methoxy) and specific coupling
constants that differ from the 7-methoxy's 1,2,3-trisubstituted benzene ring pattern.[1][2]
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Medicinal Chemistry Applications

The 7-methoxy-2-methyl-1H-indole scaffold is not merely a passive building block; it
possesses intrinsic biological relevance and serves as a template for specific receptor
modulation.[1][2][3]

Aryl Hydrocarbon Receptor (AhR) Modulation

Research indicates that methoxy- and methyl-substituted indoles can act as ligands for the
AhR.[2][3] While 6-formylindolo[3,2-b]carbazole (FICZ) is a high-affinity ligand, simple indoles
like 7-methoxy-2-methylindole bind with lower affinity but can modulate downstream CYP1A1
expression.[1][2][3] The 7-methoxy group alters the binding mode within the hydrophobic
pocket of AhR compared to the 5-methoxy analogs.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

This compound is a structural analog of the indole core found in Indomethacin.[3]

e SAR Insight: The 2-methyl group in Indomethacin is essential for positioning the molecule in
the COX enzyme active site.[3]

e Substitution: While Indomethacin has a 5-methoxy group, 7-methoxy analogs are
synthesized to test the "width" of the hydrophobic channel in COX-2 vs. COX-1.[1][2] The 7-
position is often used to introduce solubility-enhancing groups or to clash with residues in
COX-1 to improve COX-2 selectivity.[1][2][3]

SAR Decision Logic

The following diagram outlines how medicinal chemists utilize this scaffold to tune drug
properties.
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Caption: Structure-Activity Relationship (SAR) map highlighting the functional roles of the 2-

methyl and 7-methoxy substitutions.[1][2]

Handling and Stability

Oxidative Sensitivity: Electron-rich indoles are prone to oxidation.[1][2][3] The 7-methoxy
group increases electron density in the pyrrole ring, making it susceptible to air oxidation.[3]

o Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Acid Sensitivity: While the 2-methyl group stabilizes the molecule against acid-catalyzed
dimerization (a common issue with unsubstituted indoles), prolonged exposure to strong
acids can still cause decomposition.[1][2]

Safety: Indoles are generally irritants.[3] Use standard PPE.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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